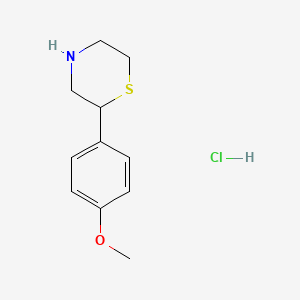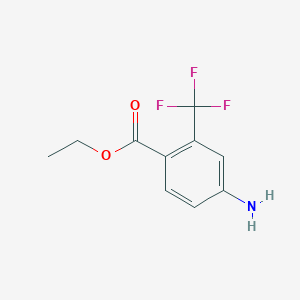
3-Chloro-5-(2-methylphenyl)phenol
説明
3-Chloro-5-(2-methylphenyl)phenol is a chemical compound with the molecular formula C13H11ClO and a molecular weight of 218.68 . It has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(2-methylphenyl)phenol consists of a phenol group attached to a benzene ring with a chlorine atom and a methyl group . The InChI code for this compound is 1S/C13H11ClO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(2-methylphenyl)phenol include a molecular weight of 218.68 . More specific properties such as melting point, boiling point, and solubility were not found in the sources.科学的研究の応用
Chiral Stationary Phase for Multi-mode High-Performance Liquid Chromatography (HPLC)
A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .
This new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy . The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds . Besides the concurrently existed electron-withdrawing chlorine and electron-donating methyl groups at symmetry-equivalent meta- positions of the phenylcarbamate-substituted moieties, both the hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin in the new 35CMP-CD-HPS phase play important roles in chromatographic separations under multi-mode mobile phase conditions .
Safety and Hazards
特性
IUPAC Name |
3-chloro-5-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAHMDJWLNUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685825 | |
| Record name | 5-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methylphenyl)phenol | |
CAS RN |
1261908-32-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3059709.png)


![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)
![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)
